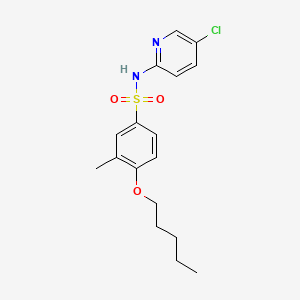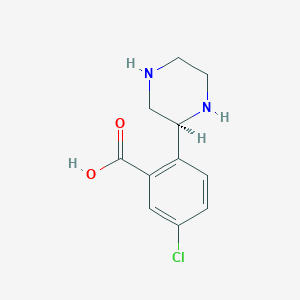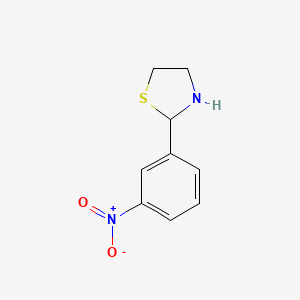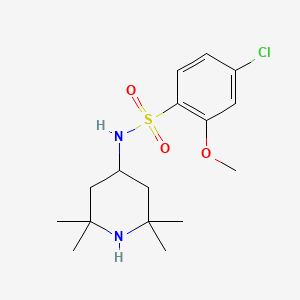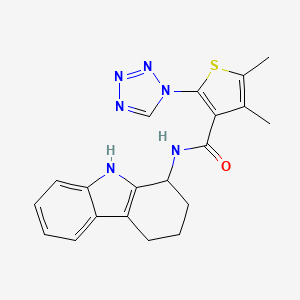
4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a combination of heterocyclic structures, including a tetraazole ring, a carbazole moiety, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide likely involves multiple steps, including the formation of the tetraazole ring, the carbazole moiety, and the thiophene ring. Typical synthetic routes may include:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Carbazole Moiety: This may involve the cyclization of aniline derivatives.
Formation of the Thiophene Ring: This can be synthesized through the cyclization of dicarbonyl compounds with sulfur sources.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the carbazole moiety.
Reduction: Reduction reactions may target the tetraazole ring or other nitrogen-containing groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Materials Science: Its electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Biology
Pharmacology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Biochemistry: It may be used as a probe or tool in biochemical studies.
Medicine
Drug Development: The compound may be investigated as a potential therapeutic agent for various diseases.
Industry
Chemical Manufacturing: It may be used in the synthesis of other complex organic molecules.
Electronics: Its electronic properties may make it useful in the development of electronic devices.
作用機序
The mechanism of action of 4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide would depend on its specific biological or chemical activity. Potential mechanisms could include:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, metabolic pathways, or gene expression.
類似化合物との比較
Similar Compounds
4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide: Similar compounds may include other tetraazole, carbazole, or thiophene derivatives.
Uniqueness
Structural Features: The combination of tetraazole, carbazole, and thiophene rings in a single molecule is relatively unique and may confer specific properties.
Biological Activity: The specific arrangement of functional groups may result in unique biological activities compared to similar compounds.
特性
分子式 |
C20H20N6OS |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
4,5-dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C20H20N6OS/c1-11-12(2)28-20(26-10-21-24-25-26)17(11)19(27)23-16-9-5-7-14-13-6-3-4-8-15(13)22-18(14)16/h3-4,6,8,10,16,22H,5,7,9H2,1-2H3,(H,23,27) |
InChIキー |
NUAPEHSBAPDPSP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)NC2CCCC3=C2NC4=CC=CC=C34)N5C=NN=N5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)

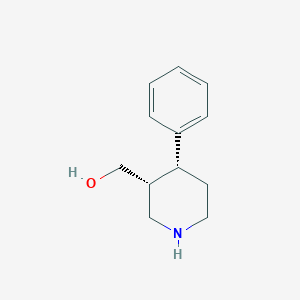
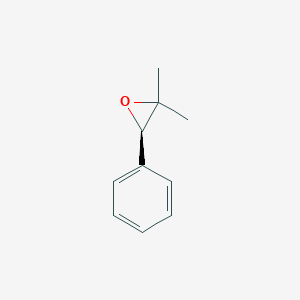
![3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361694.png)
![6-(4-Chlorobenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361696.png)
![1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione](/img/structure/B13361702.png)
![2-methylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B13361703.png)
![(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol](/img/structure/B13361704.png)
